1-(4-methoxy-3-nitrophenyl)-6-nitro-9H-beta-carboline
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Overview
Description
1-(4-methoxy-3-nitrophenyl)-6-nitro-9H-beta-carboline is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including antimicrobial, anticancer, and psychoactive properties. This particular compound is characterized by the presence of methoxy and nitro groups attached to the phenyl ring, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-nitrophenyl)-6-nitro-9H-beta-carboline typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to further reactions, including cyclization and nitration, to form the final beta-carboline structure.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. Continuous-flow nitration and post-processing protocols can be employed to streamline the synthesis and minimize by-products . These methods are advantageous for large-scale production due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-nitrophenyl)-6-nitro-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized beta-carbolines.
Scientific Research Applications
1-(4-methoxy-3-nitrophenyl)-6-nitro-9H-beta-carboline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial and anticancer properties make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-nitrophenyl)-6-nitro-9H-beta-carboline involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play a crucial role in its biological activity by influencing its binding affinity to enzymes and receptors. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitroacetophenone: A precursor in the synthesis of the target compound.
Entacapone: A catechol-O-methyltransferase inhibitor with a similar nitro group structure.
Uniqueness
1-(4-methoxy-3-nitrophenyl)-6-nitro-9H-beta-carboline is unique due to its specific combination of functional groups and its beta-carboline backbone. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-6-nitro-9H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5/c1-27-16-5-2-10(8-15(16)22(25)26)17-18-12(6-7-19-17)13-9-11(21(23)24)3-4-14(13)20-18/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXQFIVXOWSXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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